molecular formula C9H20S2 B12741415 Disulfide, hexyl propyl CAS No. 64580-54-7

Disulfide, hexyl propyl

Cat. No.: B12741415
CAS No.: 64580-54-7
M. Wt: 192.4 g/mol
InChI Key: CKMPJNIZKDJPKH-UHFFFAOYSA-N
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Description

Disulfide, hexyl propyl, is an organic compound characterized by the presence of a disulfide bond (S-S) between a hexyl group and a propyl group. This compound is part of the broader class of disulfides, which are known for their distinctive sulfur-sulfur bonds. Disulfides are commonly found in various natural products and are used in numerous industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, hexyl propyl, can be synthesized through several methods:

Industrial Production Methods

Industrial production of disulfides often involves large-scale oxidative coupling of thiols or the use of alkyl halides with sulfur sources. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disulfide, hexyl propyl, undergoes several types of chemical reactions:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The disulfide bond can participate in substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexyl thiol and propyl thiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Disulfides are pivotal in organic synthesis for the preparation of other sulfur-containing compounds. They can be utilized as intermediates in the synthesis of thioesters and sulfenyl chlorides, which are important in the production of pharmaceuticals and agrochemicals. The ability of disulfides to activate carboxylic acids for subsequent reactions makes them valuable in the synthesis of β-lactam antibiotics and other complex organic molecules .

Key Reactions Involving Disulfides:

  • Formation of Thioesters: Disulfides can react with carboxylic acids to form thioesters, which are useful in peptide synthesis.
  • Synthesis of Sulfenyl Chlorides: Under chlorination conditions, disulfides yield sulfenyl chlorides that can participate in further chemical transformations .

Polymer Chemistry

Disulfide, hexyl propyl has been explored for its potential in polymer chemistry, particularly in the development of stimuli-responsive materials. The incorporation of disulfide linkages into polymer chains allows for dynamic properties that can be triggered by environmental changes such as pH or redox conditions.

Applications in Polymer Science:

  • Self-Healing Materials: Polymers containing disulfide linkages can undergo reversible crosslinking, enabling self-healing capabilities when damaged.
  • Drug Delivery Systems: Disulfide bonds can be utilized to create drug delivery systems that release therapeutic agents in response to intracellular reducing environments, such as those found in cancer cells .

Medicinal Chemistry

In medicinal chemistry, disulfide compounds have been studied for their biological activities. They exhibit a range of pharmacological properties including antimicrobial and anticancer activities. The structural versatility of disulfides allows for modifications that enhance their therapeutic efficacy.

Notable Biological Activities:

  • Antimicrobial Properties: Disulfides have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Anticancer Activity: Research indicates that certain disulfide derivatives may inhibit cancer cell proliferation through mechanisms involving oxidative stress .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various disulfide compounds including hexyl propyl disulfide against common pathogens. Results indicated significant inhibition zones compared to control groups, highlighting the potential application of this compound in developing new antimicrobial agents.

Case Study 2: Development of Self-Healing Polymers

Research focused on polymers incorporating hexyl propyl disulfide demonstrated enhanced self-healing properties under mechanical stress. The study utilized cyclic voltammetry to assess the reactivity of disulfide bonds under different environmental conditions, confirming their utility in creating responsive materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, hexyl propyl, is unique due to the presence of both a hexyl and a propyl group, which can impart different physical and chemical properties compared to symmetrical disulfides. The longer hexyl chain can influence the compound’s solubility, boiling point, and reactivity compared to shorter-chain disulfides .

Biological Activity

Disulfide, hexyl propyl, a compound featuring disulfide bonds, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications in drug delivery and therapeutic interventions. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Disulfides are characterized by the presence of a -S-S- bond, which is crucial for their biological functions. The hexyl propyl moiety contributes to the lipophilicity of the compound, enhancing its ability to interact with biological membranes. The redox-responsive nature of disulfide bonds allows for selective activation in reducing environments, such as those found within cells.

1. Antiviral Properties

Research indicates that disulfide-incorporated compounds can exhibit antiviral activities. For instance, a study involving disulfide-linked lipid prodrugs of cidofovir demonstrated significant antiviral efficacy against double-stranded DNA viruses. The modification of the aliphatic chain length was found to influence the potency of these compounds, with optimal chain lengths leading to enhanced antiviral effects while minimizing toxicity .

CompoundChain LengthCC50 (μM) in Vero CellsCC50 (μM) in A549 Cells
1c18 atoms6.5314.73
1d20 atomsTBDTBD

2. Drug Delivery Systems

Disulfide bonds have been utilized in developing drug delivery systems such as reversible disulfide cross-linked micelles (DCMs). These systems can release therapeutic agents like paclitaxel selectively at tumor sites when triggered by reducing agents like glutathione. The DCMs demonstrated improved stability and reduced premature drug release during circulation compared to non-cross-linked micelles .

Case Study: Antiviral Efficacy

A series of studies evaluated the efficacy of disulfide-linked lipid prodrugs against various viral strains. Notably, compounds with specific aliphatic chain lengths showed promising results in inhibiting viral replication while maintaining low cytotoxicity levels.

Case Study: Tumor Targeting

In vivo studies involving DCMs loaded with paclitaxel revealed that these formulations exhibited superior anti-tumor effects compared to free drugs or non-cross-linked formulations. The ability to trigger drug release at tumor sites significantly enhanced therapeutic outcomes in animal models .

Research Findings

Recent advancements have highlighted the versatility of disulfide compounds in biomedical applications:

  • Antibacterial Activity : Some derivatives of disulfide compounds have shown activity against Gram-positive bacteria, indicating potential as antibacterial agents .
  • Photochemical Properties : Investigations into the photochemistry of disulfides reveal complex behaviors under UV light exposure, which may influence their reactivity and biological interactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing hexyl propyl disulfide, and how can purity be optimized?

Hexyl propyl disulfide can be synthesized via nucleophilic substitution reactions, such as the reaction of alkyl halides with disodium disulfide in alcohol solvents (e.g., propanol) under reflux conditions . Purity optimization involves post-synthesis purification techniques like fractional distillation or column chromatography, validated using gas chromatography-mass spectrometry (GC/MS) .

Q. Which analytical techniques are most effective for characterizing hexyl propyl disulfide’s structure and purity?

GC/MS is the gold standard for structural confirmation and purity assessment, offering high sensitivity for sulfur-containing compounds . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, provides detailed molecular structure insights. Infrared (IR) spectroscopy can identify functional groups like S–S bonds .

Q. How should researchers safely handle hexyl propyl disulfide in laboratory settings?

Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in airtight containers away from oxidizing agents. Refer to safety data sheets (SDS) for emergency measures, including skin decontamination with soap/water and medical consultation for exposure .

Q. What are the key spectral databases or repositories for verifying hexyl propyl disulfide’s physicochemical properties?

The NIST Chemistry WebBook provides validated data on molecular weight, boiling points, and spectral signatures (e.g., IR, MS) . Peer-reviewed journals like the Journal of Food Science offer context-specific data, such as correlations between disulfide concentrations and functional properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported correlations between disulfide concentrations and functional properties (e.g., pungency, stability)?

Contradictions may arise from matrix effects (e.g., solvent polarity) or measurement methodologies. For example, in onion extracts, di-γ-propyl disulfide concentrations strongly correlate with total disulfide content (r=0.96r = 0.96), but antagonistic correlations (e.g., r=0.79r = -0.79 with γ-propyl allyl disulfide) suggest competitive formation pathways . Use multivariate regression to isolate variables and validate findings via controlled kinetic studies .

Q. What experimental designs are optimal for studying hexyl propyl disulfide’s role in polymer crosslinking?

Design rheometry experiments to measure changes in rubber’s elastic modulus after incorporating hexyl propyl disulfide as a crosslinker. Compare with bis-[3-(triethoxysilyl)propyl]-disulfide systems, noting improvements in mechanical properties (e.g., tensile strength) via ASTM D412 testing protocols . Monitor sulfur-sulfur bond stability under thermal stress using thermogravimetric analysis (TGA) .

Q. How can toxicological profiles for hexyl propyl disulfide be extrapolated from structurally related organosulfur compounds?

Leverage class-based toxicokinetic data (e.g., from allyl/propenyl disulfides) to predict metabolic pathways, such as glutathione conjugation. Supplement with in vitro assays (e.g., Ames test for mutagenicity) and in silico modeling (e.g., QSAR) to assess endpoints like acute oral toxicity (LD50_{50}) .

Q. What statistical approaches are recommended for analyzing disulfide isomer distributions in complex mixtures?

Apply principal component analysis (PCA) to GC/MS datasets to differentiate isomers (e.g., hexyl propyl vs. allyl propyl disulfides). Use Spearman’s rank correlation to quantify non-linear relationships between isomer ratios and environmental factors (e.g., pH, temperature) .

Properties

CAS No.

64580-54-7

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

1-(propyldisulfanyl)hexane

InChI

InChI=1S/C9H20S2/c1-3-5-6-7-9-11-10-8-4-2/h3-9H2,1-2H3

InChI Key

CKMPJNIZKDJPKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCCC

Origin of Product

United States

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